molecular formula C14H10F3NO2S B12573399 3-Hydroxy-4-{sulfanyl[4-(trifluoromethyl)anilino]methylidene}cyclohexa-2,5-dien-1-one CAS No. 223799-18-6

3-Hydroxy-4-{sulfanyl[4-(trifluoromethyl)anilino]methylidene}cyclohexa-2,5-dien-1-one

Cat. No.: B12573399
CAS No.: 223799-18-6
M. Wt: 313.30 g/mol
InChI Key: HLCLXRIBAWSVDZ-UHFFFAOYSA-N
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Description

3-Hydroxy-4-{sulfanyl[4-(trifluoromethyl)anilino]methylidene}cyclohexa-2,5-dien-1-one is a complex organic compound with a unique structure that includes a trifluoromethyl group, a sulfanyl group, and a hydroxy group attached to a cyclohexa-2,5-dien-1-one ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-4-{sulfanyl[4-(trifluoromethyl)anilino]methylidene}cyclohexa-2,5-dien-1-one typically involves multiple steps. One common method includes the following steps:

    Formation of the cyclohexa-2,5-dien-1-one ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonate (CF3SO3).

    Attachment of the sulfanyl group: This can be done using thiol reagents under basic conditions.

    Addition of the anilino group: This step typically involves a nucleophilic substitution reaction with an aniline derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-4-{sulfanyl[4-(trifluoromethyl)anilino]methylidene}cyclohexa-2,5-dien-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: NaBH4, LiAlH4

    Substitution: Nucleophiles such as amines, thiols, and halides

Major Products

    Oxidation: Formation of a ketone or aldehyde

    Reduction: Formation of an alcohol

    Substitution: Formation of various substituted derivatives

Scientific Research Applications

3-Hydroxy-4-{sulfanyl[4-(trifluoromethyl)anilino]methylidene}cyclohexa-2,5-dien-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Hydroxy-4-{sulfanyl[4-(trifluoromethyl)anilino]methylidene}cyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The hydroxy group can participate in hydrogen bonding, affecting the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxy-4-{sulfanyl[4-(fluoromethyl)anilino]methylidene}cyclohexa-2,5-dien-1-one
  • 3-Hydroxy-4-{sulfanyl[4-(chloromethyl)anilino]methylidene}cyclohexa-2,5-dien-1-one
  • 3-Hydroxy-4-{sulfanyl[4-(bromomethyl)anilino]methylidene}cyclohexa-2,5-dien-1-one

Uniqueness

The presence of the trifluoromethyl group in 3-Hydroxy-4-{sulfanyl[4-(trifluoromethyl)anilino]methylidene}cyclohexa-2,5-dien-1-one makes it unique compared to its analogs. The trifluoromethyl group can significantly alter the compound’s electronic properties, increasing its stability and reactivity. This makes it a valuable compound for various applications in scientific research and industry.

Properties

CAS No.

223799-18-6

Molecular Formula

C14H10F3NO2S

Molecular Weight

313.30 g/mol

IUPAC Name

2,4-dihydroxy-N-[4-(trifluoromethyl)phenyl]benzenecarbothioamide

InChI

InChI=1S/C14H10F3NO2S/c15-14(16,17)8-1-3-9(4-2-8)18-13(21)11-6-5-10(19)7-12(11)20/h1-7,19-20H,(H,18,21)

InChI Key

HLCLXRIBAWSVDZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)NC(=S)C2=C(C=C(C=C2)O)O

Origin of Product

United States

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